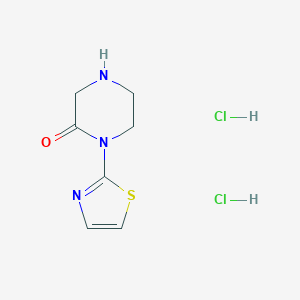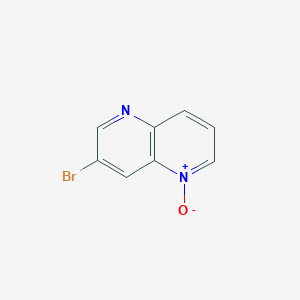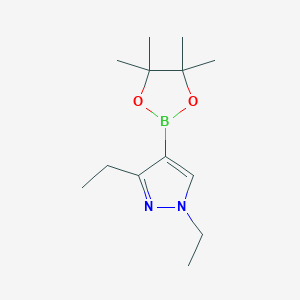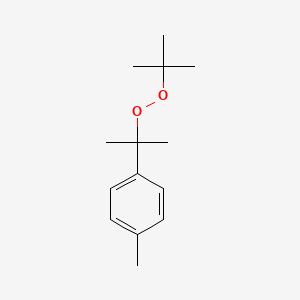
tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide: is an organic peroxide compound with the molecular formula C14H22O2 . It is characterized by the presence of a peroxide functional group, which consists of an oxygen-oxygen single bond. This compound is known for its applications in various chemical reactions and industrial processes due to its ability to act as a radical initiator.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide can be synthesized through the reaction of tert-butyl hydroperoxide with 1-methyl-1-(4-tolyl)ethanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the peroxide.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of tert-butyl hydroperoxide to a reactor containing 1-methyl-1-(4-tolyl)ethanol and an acid catalyst. The reaction mixture is then cooled and purified through distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide can undergo oxidation reactions, where it acts as an oxidizing agent to convert substrates into their corresponding oxidized forms.
Reduction: Although less common, it can also participate in reduction reactions under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include and . The reactions are typically carried out at room temperature.
Reduction: Reagents such as or can be used under controlled conditions.
Substitution: Nucleophiles like or can be used in the presence of a base catalyst.
Major Products Formed:
Oxidation: The major products are often or .
Reduction: The products can include or .
Substitution: The products vary depending on the nucleophile used, but can include or .
Scientific Research Applications
Chemistry: tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide is widely used as a radical initiator in polymerization reactions. It helps in the formation of polymers by initiating the chain reaction process.
Biology: In biological research, this compound is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to induce oxidative damage in cells.
Medicine: this compound is investigated for its potential use in drug delivery systems. Its ability to generate radicals can be harnessed to trigger the release of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of various polymers and resins. It is also employed in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide exerts its effects primarily through the generation of free radicals. The peroxide bond (O-O) undergoes homolytic cleavage upon heating or exposure to light, resulting in the formation of two radicals. These radicals can then initiate various chemical reactions, including polymerization and oxidation.
Molecular Targets and Pathways: The radicals generated by this compound can interact with a wide range of molecular targets, including unsaturated hydrocarbons , aromatic compounds , and biomolecules . The pathways involved typically include radical chain reactions and oxidative stress pathways .
Comparison with Similar Compounds
- tert-Butyl hydroperoxide
- 1-methyl-1-(4-tolyl)ethanol
- tert-Butyl 1-phenyl-1-(4-tolyl)ethyl peroxide
Uniqueness: tert-Butyl 1-methyl-1-(4-tolyl)ethyl peroxide is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the peroxide functional group. This combination allows it to act as an effective radical initiator while maintaining a relatively high degree of stability compared to other peroxides.
Properties
CAS No. |
52031-76-2 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-(2-tert-butylperoxypropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C14H22O2/c1-11-7-9-12(10-8-11)14(5,6)16-15-13(2,3)4/h7-10H,1-6H3 |
InChI Key |
URHPHLGQBBDTGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



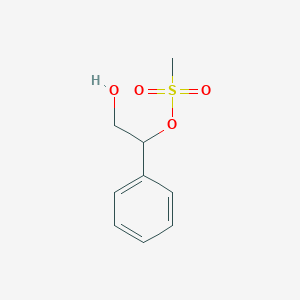
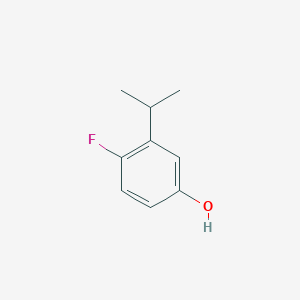
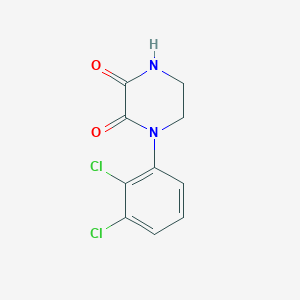
![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)

![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
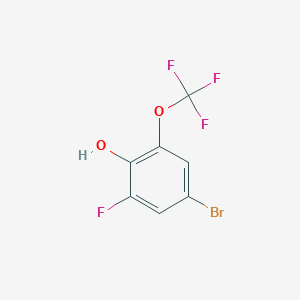
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
